![molecular formula C8H16N2 B186340 1-Methyloctahydropyrrolo[3,4-b]pyridine CAS No. 128740-18-1](/img/structure/B186340.png)

1-Methyloctahydropyrrolo[3,4-b]pyridine

Vue d'ensemble

Description

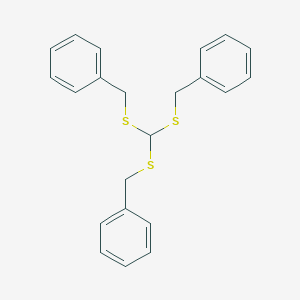

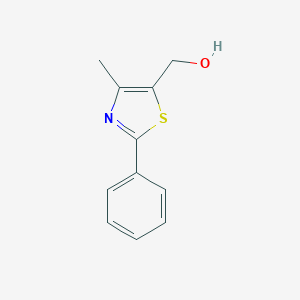

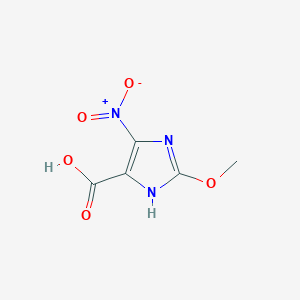

1-Methyloctahydropyrrolo[3,4-b]pyridine is a chemical compound with the molecular formula C8H16N2 . It contains a total of 27 bonds, including 11 non-H bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 Pyrrolidine .

Molecular Structure Analysis

1-Methyloctahydropyrrolo[3,4-b]pyridine contains a total of 27 bonds; 11 non-H bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 secondary amine(s) (aliphatic), 1 tertiary amine(s) (aliphatic), and 1 Pyrrolidine(s) .Physical And Chemical Properties Analysis

1-Methyloctahydropyrrolo[3,4-b]pyridine has a molecular formula of C8H16N2 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Synthesis and Pharmaceutical Chemistry

1-Methyloctahydropyrrolo[3,4-b]pyridine is primarily involved in the synthesis of various heterocyclic compounds. For instance, a novel process involving a one-pot, four-component reaction was developed to synthesize cyclopentyl and cyclohexyl annealed pyridines, including similar structures to 1-Methyloctahydropyrrolo[3,4-b]pyridine. This process is significant in the field of pharmaceutical chemistry, where pyridine derivatives are broadly applied due to their versatility as building blocks in the synthesis of natural products and as ligands in supramolecular coordination chemistry (Yehia, Polborn, & Müller, 2002).

Anticancer Properties

Research has indicated the potential anticancer properties of structures related to 1-Methyloctahydropyrrolo[3,4-b]pyridine. Imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, for example, have shown significant antitumor activity and are considered promising leads in the development of anticancer agents. These compounds have been synthesized through various methods, including cyclization of diamino pyridines with ethyl orthoformate (Temple, Rose, Comber, & Rener, 1987).

Biological Activity

Pyrrolo[3,4-c]pyridine derivatives, structurally related to 1-Methyloctahydropyrrolo[3,4-b]pyridine, have been extensively studied for their broad spectrum of pharmacological properties. Most of these derivatives have been researched as potential analgesic and sedative agents. Additionally, they show promise in treating diseases of the nervous and immune systems, and have demonstrated antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).

Applications in Drug Discovery

Pyrazolo[3,4-b]pyridines, compounds with a structure similar to 1-Methyloctahydropyrrolo[3,4-b]pyridine, have been extensively described in literature, including over 5500 references and 2400 patents. These compounds have diverse biomedical applications, indicating their significance in drug discovery and development (Donaire-Arias et al., 2022).

Propriétés

IUPAC Name |

1-methyl-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-10-4-2-3-7-5-9-6-8(7)10/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLUVOZDWSAEIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2C1CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10567795 | |

| Record name | 1-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyloctahydropyrrolo[3,4-b]pyridine | |

CAS RN |

128740-18-1 | |

| Record name | 1-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B186276.png)

![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B186278.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide](/img/structure/B186279.png)

![4-ethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B186281.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide](/img/structure/B186282.png)